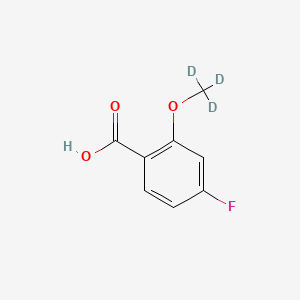![molecular formula C20H21FN2O2 B8213233 tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B8213233.png)
tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a cyano group, and a fluoro-substituted biphenyl moiety
準備方法
The synthesis of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the cyano group: The cyano group can be introduced via a cyanation reaction, often using a metal catalyst such as palladium.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluoro groups can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include palladium catalysts for cyanation, electrophilic fluorinating agents for fluorination, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the effects of cyano and fluoro substituents on biological activity and molecular interactions.
作用機序
The mechanism of action of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluoro groups can enhance binding affinity and selectivity, while the carbamate group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(4’-cyano-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the fluoro group, which may result in different binding affinities and reactivity.
tert-Butyl (2-(4’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the cyano group, affecting its electronic properties and reactivity.
tert-Butyl (2-(4’-cyano-3’-methyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Contains a methyl group instead of a fluoro group, influencing its steric and electronic characteristics.
The uniqueness of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate lies in the combination of cyano and fluoro substituents, which can enhance its reactivity and binding properties in various applications.
特性
IUPAC Name |
tert-butyl N-[2-[3-(4-cyano-3-fluorophenyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-20(2,3)25-19(24)23-10-9-14-5-4-6-15(11-14)16-7-8-17(13-22)18(21)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBWVEFSFGYZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC(=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B8213184.png)
![Ethanone,1-[4-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213207.png)
![Ethanone,1-[5-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213208.png)
![Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213215.png)


![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8213234.png)

